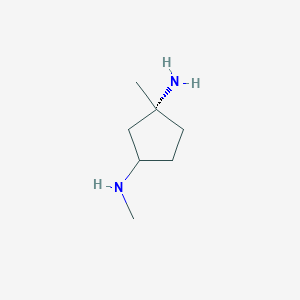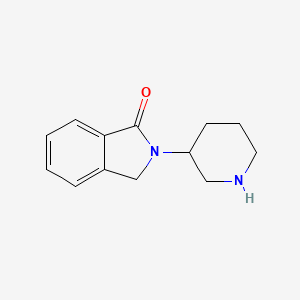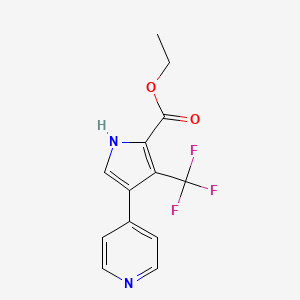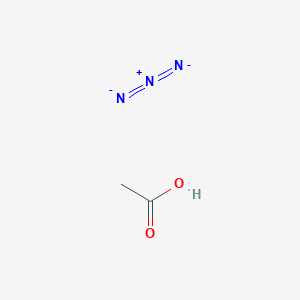![molecular formula C13H25N3O B14792654 2-amino-N-[4-(cyclopropylmethylamino)cyclohexyl]propanamide](/img/structure/B14792654.png)
2-amino-N-[4-(cyclopropylmethylamino)cyclohexyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-N-(4-((cyclopropylmethyl)amino)cyclohexyl)propanamide is a complex organic compound featuring a cyclohexyl ring substituted with an amino group and a cyclopropylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(4-((cyclopropylmethyl)amino)cyclohexyl)propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the cyclohexyl ring, followed by the introduction of the amino and cyclopropylmethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or nickel, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-N-(4-((cyclopropylmethyl)amino)cyclohexyl)propanamide may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-pressure liquid chromatography (HPLC) for purification and characterization of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-N-(4-((cyclopropylmethyl)amino)cyclohexyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclohexyl ring or the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium on carbon
Nucleophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
(S)-2-Amino-N-(4-((cyclopropylmethyl)amino)cyclohexyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-N-(4-((cyclopropylmethyl)amino)cyclohexyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylamine: A simpler compound with a cyclohexyl ring and an amino group, used in various industrial applications.
Cyclopropylamine: Contains a cyclopropyl ring and an amino group, used in organic synthesis and as a pharmaceutical intermediate.
Uniqueness
(S)-2-Amino-N-(4-((cyclopropylmethyl)amino)cyclohexyl)propanamide is unique due to the combination of a cyclohexyl ring with both an amino group and a cyclopropylmethyl group. This structural complexity provides distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C13H25N3O |
|---|---|
Peso molecular |
239.36 g/mol |
Nombre IUPAC |
2-amino-N-[4-(cyclopropylmethylamino)cyclohexyl]propanamide |
InChI |
InChI=1S/C13H25N3O/c1-9(14)13(17)16-12-6-4-11(5-7-12)15-8-10-2-3-10/h9-12,15H,2-8,14H2,1H3,(H,16,17) |
Clave InChI |
XUCKEDDDYMSTNM-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC1CCC(CC1)NCC2CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,5,5-Trifluoro-4-[(4-fluorophenyl)amino]pentanoic acid](/img/structure/B14792575.png)
![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(6R,8S,9S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14792576.png)

![2-Azetidinone, 1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-[4-(2-propen-1-yloxy)phenyl]-](/img/structure/B14792593.png)
![(2S)-2-amino-3-hydroxy-N-[2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide](/img/structure/B14792597.png)
![2-[4-[phenyl-[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]acetic acid](/img/structure/B14792610.png)



![Piperazine, 1-acetyl-4-[4-[[4-(4-chlorophenyl)-2-pyrimidinyl]amino]benzoyl]-](/img/structure/B14792632.png)
![4-methyl-N~3~-(2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-5-yl)-N~1~-[3-(trifluoromethyl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14792637.png)

![2-Amino-3-methyl-1-[3-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B14792652.png)
